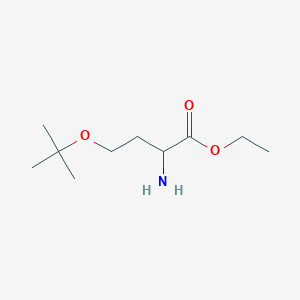

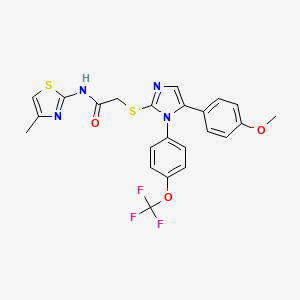

![molecular formula C26H22FN3O2 B2898026 5-[(3-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline CAS No. 866728-17-8](/img/structure/B2898026.png)

5-[(3-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazoloquinolines, such as the one you mentioned, are a type of organic compound that contain a pyrazole ring fused with a quinoline ring . They are often used in medicinal chemistry due to their potential biological activities .

Synthesis Analysis

The synthesis of pyrazoloquinolines can be achieved through various methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Molecular Structure Analysis

The molecular structure of pyrazoloquinolines consists of a pyrazole ring fused with a quinoline ring . The specific compound you mentioned also contains fluorophenyl, dimethoxy, and methylphenyl groups, which can influence its physical and chemical properties.Chemical Reactions Analysis

The chemical reactions involving pyrazoloquinolines can vary depending on the specific compound and its functional groups .Applications De Recherche Scientifique

Synthesis and Biological Applications

Synthetic Pathways and Derivatives : Research has focused on synthesizing various quinoline derivatives due to their potential biological activities. For example, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines involved reactions that yielded compounds with potent cytotoxic properties against cancer cell lines, demonstrating the relevance of quinoline derivatives in cancer research (Deady et al., 2003).

Biological Applications : The interest in quinoline and pyrazoloquinoline derivatives extends to their biological applications. For instance, quinoline derivatives are known as efficient fluorophores, widely used in biochemistry and medicine for studying various biological systems (Aleksanyan & Hambardzumyan, 2013). This suggests the potential use of 5-[(3-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline in fluorescent imaging or as a DNA fluorophore.

Chemical Properties and Analysis

Chemical Structure and Analysis : The molecular structures and crystallographic analysis of new ciprofloxacin derivatives provide insights into the characteristic structural features of fluoroquinolines, which could be extrapolated to understand the physical and chemical properties of related compounds (Tomišić et al., 2002).

Supramolecular Aggregation : The effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines showcases how molecular modifications can influence the aggregation behavior, potentially affecting the solubility, stability, and bioavailability of these compounds (Portilla et al., 2005).

Potential for Drug Development

Antibacterial and Antitubercular Activities : Several studies have synthesized and evaluated the antimicrobial activities of quinoline derivatives, indicating their potential in developing new antibiotics or antitubercular agents. For example, novel hexahydro-2H-pyrano[3,2-c]quinoline analogues demonstrated potent antitubercular activity against Mycobacterium tuberculosis (Kantevari et al., 2011).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN3O2/c1-16-7-9-18(10-8-16)25-21-15-30(14-17-5-4-6-19(27)11-17)22-13-24(32-3)23(31-2)12-20(22)26(21)29-28-25/h4-13,15H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAMDHSIWFBDQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide](/img/structure/B2897944.png)

![N-(4-butylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2897946.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2897948.png)

![(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid](/img/structure/B2897950.png)

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2897954.png)

![Tert-butyl N-[4-(aminomethyl)-2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2897964.png)

![2-(6,8-dimethyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2897965.png)

![(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2897966.png)